18-Bromooctadecanoic acid

Catalog No.
S3338775
CAS No.
2536-38-1
M.F
C18H35BrO2
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18-Bromooctadecanoic acid

CAS Number

2536-38-1

Product Name

18-Bromooctadecanoic acid

IUPAC Name

18-bromooctadecanoic acid

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)

InChI Key

BSDAIZFMQYOAFY-UHFFFAOYSA-N

SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCBr

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCBr

Presence in Plant Waxes

Scientific Field: This application falls under the field of Botany and Biochemistry.

Application Summary: 18-Bromo-octadecanoic acid is a branched-chain fatty acid that is synthesized from octadecanoic acid. It is a major component of plant waxes and is known to have a wide range of biological activities.

Method of Application: The acid is synthesized from octadecanoic acid and is found as a component of storage seed oils .

Solid Lipids in Various Industries

Scientific Field: This application falls under the field of Pharmaceuticals, Cosmetics, Food, Paint, Leather, Agriculture, Microfluidics, and Oil Industries.

Application Summary: 18-Bromo-octadecanoic acid, being a lipid, can be a part of solid lipids. Solid lipids are a type of lipids that remain solid at ambient temperature and have significant roles in various fields .

Method of Application: Lipids originate from plant and animal sources and have been synthesized or extracted based on their industrial need . They are used as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Results or Outcomes: Solid lipids have diversified applications in various industries such as pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

Lipidomics Research

Scientific Field: This application falls under the field of Biochemistry and Molecular Biology.

Application Summary: 18-Bromo-octadecanoic acid is used in lipidomics research, a large-scale study of pathways and networks of cellular lipids in biological systems .

Method of Application: The acid is synthesized and its structure is analyzed using various techniques such as mass spectrometry .

Results or Outcomes: The study of this acid contributes to the understanding of lipid metabolism and function in various biological processes .

Production of Stearic Acid

Scientific Field: This application falls under the field of Industrial Chemistry.

Application Summary: 18-Bromo-octadecanoic acid can be used in the production of stearic acid, a saturated fatty acid with an 18-carbon chain .

Method of Application: The production process involves various chemical reactions, including hydrobromination .

Results or Outcomes: Stearic acid has various uses in many industries, including food, soaps, cosmetics, lubricants, softening and release agents .

Eighteen-bromooctadecanoic acid, also known as 18-bromostearic acid, is a brominated derivative of octadecanoic acid (stearic acid). Its chemical formula is C₁₈H₃₅BrO₂, and it contains a bromine atom at the 18th carbon position of the long-chain fatty acid. This compound is typically represented as a white solid or waxy substance and is notable for its unique chemical properties due to the presence of the bromine atom, which enhances its reactivity compared to its non-brominated counterpart.

, primarily due to the reactive bromine atom. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in substitution reactions.
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various compounds.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield octadecanoic acid and bromide ions.
  • Reduction: The compound can be reduced to yield 18-octadecanol.

These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group in many cases .

Eighteen-bromooctadecanoic acid exhibits biological activity that has been studied for its potential applications in pharmacology. It has been shown to possess antibacterial properties and may influence lipid metabolism. Additionally, its derivatives are being explored for their roles in cell signaling and as potential therapeutic agents against various diseases .

The synthesis of eighteen-bromooctadecanoic acid can be achieved through several methods:

  • Bromination of Octadecanoic Acid: This is the most straightforward method, where octadecanoic acid is treated with bromine in a suitable solvent under controlled conditions.
  • Radical Bromination: Utilizing radical initiators, octadecanoic acid can be subjected to bromination reactions that selectively introduce bromine at specific positions along the carbon chain.
  • Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution if aromatic derivatives of octadecanoic acid are used .

Eighteen-bromooctadecanoic acid has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and surfactants.
  • Pharmaceuticals: Its derivatives are being investigated for potential therapeutic uses, particularly in antimicrobial formulations.
  • Biochemical Research: It is used in studies related to lipid metabolism and cell signaling pathways.

Research into the interactions of eighteen-bromooctadecanoic acid with biological systems has revealed its potential effects on cellular membranes and signaling pathways. Studies indicate that it may alter membrane fluidity and influence receptor activity, which could have implications for drug design and development .

Eighteen-bromooctadecanoic acid shares structural similarities with other brominated fatty acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Octadecanoic AcidC₁₈H₃₆O₂Non-brominated counterpart; less reactive.
16-Bromopalmitic AcidC₁₆H₃₃BrO₂Brominated at the 16th carbon; shorter chain.
12-Bromododecanoic AcidC₁₂H₂₅BrO₂Brominated at the 12th carbon; even shorter.
14-Bromo-tetradecanoic AcidC₁₄H₂₉BrO₂Brominated at the 14th carbon; medium chain.

The uniqueness of eighteen-bromooctadecanoic acid lies in its long carbon chain length combined with the specific positioning of the bromine atom at the terminal end, which affects its physical properties and reactivity profile compared to shorter-chain brominated fatty acids .

XLogP3

6.7

Wikipedia

18-bromooctadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

Dates

Modify: 2023-08-19

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